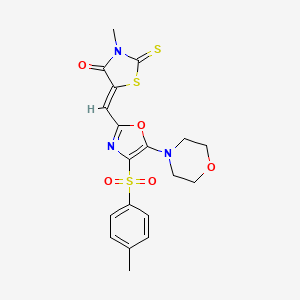

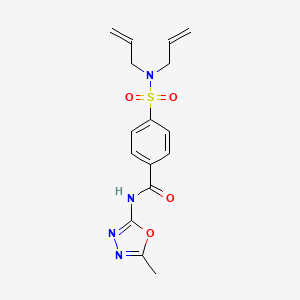

![molecular formula C24H25N5O3 B2434159 N-(p-tolyl)-2-(6-benzyl-1-éthyl-3-méthyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acétamide CAS No. 1358053-43-6](/img/structure/B2434159.png)

N-(p-tolyl)-2-(6-benzyl-1-éthyl-3-méthyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide is an organic compound that belongs to the pyrazolopyrimidinone family

Applications De Recherche Scientifique

Chemistry

Catalysis: : Acts as a catalyst in organic reactions due to its stable structure.

Material Science: : Used in the synthesis of advanced polymers and materials.

Biology

Enzyme Inhibition: : Functions as an inhibitor in enzyme-linked assays, aiding in the study of enzyme mechanisms.

Signal Transduction: : Investigates cellular signaling pathways.

Medicine

Pharmaceutical Research: : Explored as a lead compound in drug discovery, especially for its potential antiviral and anticancer properties.

Industry

Agriculture: : Develops novel pesticides and herbicides.

Cosmetics: : Adds functional ingredients in cosmetic formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

First Approach

Reactants: : Benzyl bromide, ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate, and p-toluidine.

Conditions: : Solvent such as ethanol; base like potassium carbonate.

Process: : Combine reactants under reflux conditions, followed by purification using column chromatography.

Second Approach

Reactants: : 3-methyl-4-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid, benzyl bromide, and N-(p-tolyl)acetamide.

Conditions: : Solvent such as dimethylformamide; catalyst such as triethylamine.

Process: : Stirring at room temperature followed by crystallization.

Industrial Production Methods

For large-scale production, flow chemistry techniques are employed. Utilizing continuous flow reactors ensures consistent quality and higher yield. Solvent recycling and in-line purification systems enhance the environmental sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation

Reagents: Potassium permanganate.

Products: Oxidized derivatives with additional functional groups like carboxylic acids.

Reduction

Reagents: Sodium borohydride.

Products: Reduced derivatives, often altering the compound's bioactivity.

Substitution

Reagents: Halogenating agents like bromine.

Products: Brominated derivatives enhancing reactivity or bioactivity.

Major Products

Depending on the reaction conditions and reagents, major products can include various substituted pyrazolopyrimidinones with altered physicochemical properties.

Mécanisme D'action

The compound exerts its effects primarily through enzyme inhibition, binding to active sites, and blocking substrate access. It affects molecular targets such as kinases and proteases, disrupting normal cellular processes and leading to therapeutic effects in disease models.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-ethyl-6-benzyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .

3-methyl-1-ethyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .

N-(p-tolyl)-3-methyl-4-oxo-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxamide: .

Uniqueness

What sets 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide apart is its enhanced stability and higher bioavailability, making it more effective in various applications compared to similar compounds.

This comprehensive profile highlights the multifaceted nature of this compound, from its synthetic strategies to its broad research and industrial applications.

Propriétés

IUPAC Name |

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-4-29-22-21(17(3)26-29)27(15-20(30)25-19-12-10-16(2)11-13-19)24(32)28(23(22)31)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKYDWZWGJPDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)

![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434094.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)